Mexiletine

Description

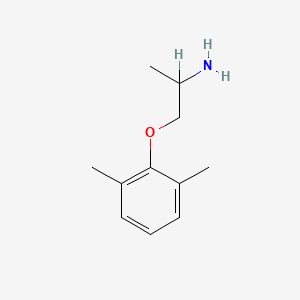

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5370-01-4 (hydrochloride) | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048446 | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.38e-01 g/L | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31828-71-4 | |

| Record name | Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexiletine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXILETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-205 °C, 203 - 205 °C | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacodynamics of Mexiletine in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamic properties of mexiletine, a Class IB antiarrhythmic agent, with a specific focus on its actions within cardiac tissue. The following sections detail its mechanism of action, quantitative effects on cardiac electrophysiology, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound exerts its primary antiarrhythmic effect by interacting with the voltage-gated sodium channels (predominantly the Nav1.5 subtype in the heart) responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] Structurally similar to lidocaine, this compound is orally active and exhibits a "use-dependent" or "phasic" block, meaning its inhibitory action is more pronounced at faster heart rates.[2][3]

The drug preferentially binds to sodium channels in their open and inactivated states, which are more prevalent during tachycardia or in depolarized tissues, such as those found in ischemic conditions.[1][3] This state-dependent binding stabilizes the inactivated state of the sodium channels, effectively reducing the number of channels available to open upon subsequent stimulation.[1] This leads to a decrease in the maximum rate of depolarization (Vmax) of the action potential, particularly in rapidly firing or damaged cardiac cells, without significantly affecting normal heart rates.[2][4]

Unlike Class IA antiarrhythmic drugs, this compound has a minimal effect on the QRS duration and the QT interval at therapeutic concentrations.[4][5] It can, however, shorten the action potential duration (APD) and the effective refractory period (ERP).[2][6] The shortening of the APD is, in some cases, attributed to the activation of ATP-sensitive potassium (KATP) channels.[7]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters of this compound's interaction with cardiac sodium channels and its effects on the cardiac action potential.

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 (hNav1.5 Inhibition) | 67.2 µM | Cloned hNav1.5 channels | [1] |

| IC50 (Peak Nav1.5 Current) | 47.0 ± 5.4 μM | HEK293 cells expressing Nav1.5 | [8] |

| IC50 (Tonic Block) | 75.3 µM | N/A | [2] |

| IC50 (Use-Dependent Block) | 23.6 µM | N/A | [2] |

Table 1: Inhibitory Concentrations of this compound on Cardiac Sodium Channels

| Parameter | Effect | Concentration | Condition | Reference |

| Action Potential Duration (APD) | Significant shortening | 100 µM | Guinea-pig ventricular muscles | [7][9] |

| Monophasic Action Potential Duration (MAPD) of premature beats | Significant prolongation | 2 mg/kg (IV) | Human right ventricle | [3] |

| Effective Refractory Period (ERP) / Action Potential Duration (APD) Ratio | Increase | N/A | Purkinje fibers | [6] |

Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential

Key Experimental Protocols

The pharmacodynamic properties of this compound are primarily investigated using electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Voltage-Clamp Protocol for Assessing Nav1.5 Inhibition

Objective: To determine the concentration-dependent inhibition of the peak and late sodium current (INa) by this compound in isolated cardiomyocytes or a heterologous expression system (e.g., HEK293 cells stably expressing hNav1.5).

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) or culture HEK293 cells expressing the human Nav1.5 channel.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.

-

Maintain the cell in an external solution that isolates the sodium current (e.g., by blocking other ion channels with specific inhibitors).

-

Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.

-

-

Voltage Protocol:

-

To elicit the peak sodium current, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).

-

To study use-dependent block, a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz) is applied.

-

-

Drug Application:

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the cell with increasing concentrations of this compound and record the sodium currents at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Action Potential Duration Measurement Protocol

Objective: To quantify the effect of this compound on the action potential duration at 50% and 90% repolarization (APD50 and APD90) in isolated cardiac muscle preparations or single cardiomyocytes.

Methodology:

-

Preparation: Use isolated ventricular muscle strips or single ventricular myocytes.

-

Recording:

-

For muscle strips, impale a cell with a sharp microelectrode to record the intracellular action potential.

-

For single cells, use the current-clamp mode of a patch-clamp amplifier.

-

-

Stimulation: Pace the preparation at a constant cycle length (e.g., 1 Hz) to elicit regular action potentials.

-

Drug Application:

-

Record baseline action potentials.

-

Superfuse the preparation with known concentrations of this compound.

-

-

Data Analysis:

-

Measure the duration of the action potential from the peak of the upstroke to 50% and 90% of full repolarization.

-

Compare the APD50 and APD90 values before and after drug application to determine the percentage change.

-

Visualizing Pharmacodynamic Relationships

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Molecular mechanism of this compound's action on cardiac sodium channels.

Caption: Experimental workflow for assessing this compound's effect using patch-clamp.

Caption: Logical flow from molecular action to clinical effect of this compound.

References

- 1. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 3. Effect of this compound on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Mexiletine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine, a class Ib antiarrhythmic agent, is well-characterized for its therapeutic effects on ventricular arrhythmias through the blockade of voltage-gated sodium channels. However, a growing body of evidence reveals that its pharmacological profile extends beyond this primary mechanism. This technical guide provides a comprehensive overview of the molecular targets of this compound, excluding its effects on sodium channels, to illuminate its broader therapeutic potential and inform future drug development efforts. We will delve into its interactions with other ion channels, its neuroprotective and antioxidant properties, and provide detailed experimental methodologies for the cited research.

I. Modulation of Potassium Channels

This compound has been shown to interact with several types of potassium channels, contributing to its overall electrophysiological effects.

A. ATP-Sensitive Potassium (K-ATP) Channels

This compound exhibits a dual effect on K-ATP channels depending on the tissue type. In guinea-pig ventricular muscle, this compound (100 µM) activates K-ATP channels, leading to a significant shortening of the action potential duration. This effect is completely abolished by the K-ATP channel blocker glibenclamide[1]. Conversely, in rat aortic smooth muscle cells, this compound augments vasodilation mediated by K-ATP channel openers, suggesting an enhancement of channel activity. In contrast, studies on rat skeletal muscle fibers have shown that this compound inhibits K-ATP channels in a state-dependent manner, with a reported IC50 of approximately 263 µM in the absence of ADP and UDP[2].

B. Delayed Rectifier Potassium Channels

In isolated rabbit atrioventricular nodal myocytes, this compound has been demonstrated to inhibit the delayed rectifier potassium current (IK). At concentrations of 30 µM and 100 µM, this compound reduced the current by 34.3% and 52.7%, respectively[3].

C. hERG Potassium Channels

This compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This inhibition is time- and voltage-dependent, with a reported IC50 of 3.7 µmol/L[4]. This interaction is significant as the hERG channel plays a crucial role in cardiac repolarization.

II. Interaction with Calcium Channels

This compound also modulates the function of L-type calcium channels. In single ventricular myocytes from guinea pigs, this compound demonstrated a dose-dependent inhibition of the inward calcium current (ICa). At concentrations of 10 µM, 30 µM, and 100 µM, this compound decreased ICa by 23.0%, 28.9%, and 55.4%, respectively. This inhibitory effect is more potent than that of lidocaine at equivalent concentrations. In isolated rabbit atrioventricular nodal myocytes, 100 µM of this compound resulted in a 41.8% inhibition of the L-type Ca2+ current[3].

Quantitative Data Summary

| Molecular Target | Species/Cell Type | Parameter | Value | Reference |

| ATP-Sensitive K+ Channel (Inhibition) | Rat Skeletal Muscle | IC50 | ~263 µM | [2] |

| ATP-Sensitive K+ Channel (Activation) | Guinea-Pig Ventricular Myocytes | - | Activation at 100 µM | [1] |

| Delayed Rectifier K+ Channel | Rabbit Atrioventricular Nodal Myocytes | % Inhibition | 34.3% at 30 µM | [3] |

| % Inhibition | 52.7% at 100 µM | [3] | ||

| hERG K+ Channel | HEK cells expressing hERG | IC50 | 3.7 µmol/L | [4] |

| L-Type Ca2+ Channel | Guinea-Pig Ventricular Myocytes | % Inhibition | 23.0% at 10 µM | |

| % Inhibition | 28.9% at 30 µM | |||

| % Inhibition | 55.4% at 100 µM | |||

| L-Type Ca2+ Channel | Rabbit Atrioventricular Nodal Myocytes | % Inhibition | 41.8% at 100 µM | [3] |

III. Neuroprotective and Antioxidant Effects

Beyond its direct effects on ion channels, this compound exhibits significant neuroprotective and antioxidant properties.

A. Neuroprotection via Modulation of the Na+/Ca2+ Exchanger

In the central nervous system, particularly in white matter, ischemic conditions can lead to an increase in intracellular Na+, causing the Na+/Ca2+ exchanger to operate in reverse, leading to a pathological influx of Ca2+. By blocking sodium entry, this compound indirectly prevents this reversal and the subsequent Ca2+ overload, thereby conferring neuroprotection against anoxic/ischemic injury[5].

B. Antioxidant Activity

This compound has been shown to possess direct antioxidant properties. It inhibits iron-ascorbate-H2O2-induced lipid peroxidation in brain membranes, liver microsomes, and phospholipid liposomes. This effect is dose- and time-dependent. The proposed mechanism involves the direct scavenging of free radicals, which is attributed to the chemical structure of this compound[6].

Experimental Protocols

A. Whole-Cell Patch Clamp for hERG Channel Inhibition Assay

1. Cell Preparation:

-

Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured under standard conditions.

-

Cells are dissociated and plated onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP. pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: A stock solution of this compound is prepared in the external solution at a high concentration and then serially diluted to the desired final concentrations.

3. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

After establishing a whole-cell configuration, the cell is held at a holding potential of -80 mV.

-

To elicit hERG currents, a depolarizing step to -10 mV for 3 seconds is applied, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current. Pulses are applied every 10 seconds.

-

After obtaining a stable baseline recording in the control external solution, the cells are perfused with external solutions containing increasing concentrations of this compound.

-

The steady-state block at each concentration is measured as the percentage reduction in the tail current amplitude compared to the control.

4. Data Analysis:

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value.

B. Isometric Force Recording for K-ATP Channel Activity in Aortic Rings

1. Tissue Preparation:

-

Thoracic aortas are isolated from rats and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a forceps.

2. Experimental Setup:

-

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension of 2 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.

3. Experimental Protocol:

-

The rings are pre-contracted with phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, a cumulative concentration-response curve to a K-ATP channel opener (e.g., cromakalim or pinacidil) is generated.

-

The experiment is repeated in the presence of a fixed concentration of this compound (e.g., 10 µM or 100 µM), which is added to the bath 20-30 minutes before the pre-contraction with phenylephrine.

-

The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

4. Data Analysis:

-

The concentration-response curves for the K-ATP channel opener in the absence and presence of this compound are compared to determine if this compound augments the relaxation.

Signaling Pathway and Workflow Diagrams

Caption: Neuroprotective mechanism of this compound in ischemia.

References

- 1. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between electrophysiological effects of this compound and ischemic protection in central nervous system white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Action of this compound and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Mexiletine on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine, a class Ib antiarrhythmic agent, is a potent blocker of voltage-gated sodium channels. While its cardiac effects are well-documented, there is a growing body of research exploring its impact on neuronal excitability, with implications for the treatment of chronic pain, epilepsy, and other neurological disorders. This technical guide provides an in-depth overview of the in vitro effects of this compound on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Mechanism of Action

This compound exerts its primary effect by binding to and blocking voltage-gated sodium channels (Navs), which are crucial for the initiation and propagation of action potentials in neurons. This blockade is state-dependent, meaning this compound has a higher affinity for the open and inactivated states of the channel compared to the resting state. This property contributes to its use-dependent effect, where the block becomes more pronounced with higher frequencies of neuronal firing. By stabilizing the inactivated state of the sodium channel, this compound reduces the influx of sodium ions, thereby dampening neuronal hyperexcitability.

Quantitative Effects of this compound on Neuronal Ion Channels

The following tables summarize the quantitative data on the effects of this compound on various neuronal ion channels, primarily focusing on its inhibitory concentrations (IC50) and the extent of current reduction.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Navs)

| Channel Subtype | Neuronal Type / Expression System | IC50 (µM) | Holding Potential | Stimulation Frequency | Reference |

| Na+ Conductance | Rat Dorsal Horn Neurons | 54 ± 6 | Not specified | Not specified | [1] |

| Nav1.7 | TE671 cells (endogenous) | 226 ± 16 | -140 mV | Tonic (0.3 Hz) | [2] |

| Nav1.7 | TE671 cells (endogenous) | 15 ± 1 | -70 mV | Tonic (0.3 Hz) | [2] |

| Nav1.7 | TE671 cells (endogenous) | 96 ± 4 | Not specified | Use-dependent (20 Hz) | [2] |

| Nav1.7 | HEK293 cells (heterologous) | 227 ± 14 | -140 mV | Tonic (0.3 Hz) | [2] |

| Nav1.7 | HEK293 cells (heterologous) | 12 ± 1 | -70 mV | Tonic (0.3 Hz) | [2] |

| Nav1.7 | HEK293 cells (heterologous) | 114 ± 9 | Not specified | Use-dependent (20 Hz) | [2] |

| Nav1.5 | HEK293 cells | 47.0 ± 5.4 | -120 mV | Not specified | [3] |

Table 2: Inhibitory Effects of this compound on Other Neuronal Ion Channels

| Channel Type | Neuronal Type | This compound Concentration (µM) | % Inhibition | Reference |

| Delayed-Rectifier K+ Conductance | Rat Dorsal Horn Neurons | IC50 = 398 ± 14 µM | 50% | [1] |

| L-type Ca2+ Current | Rabbit Atrioventricular Nodal Myocytes | 30 | 16.4 ± 1.8 | [4] |

| L-type Ca2+ Current | Rabbit Atrioventricular Nodal Myocytes | 100 | 41.8 ± 3.0 | [4] |

| Delayed Rectifier K+ Current | Rabbit Atrioventricular Nodal Myocytes | 30 | 34.3 ± 5.8 | [4] |

| Delayed Rectifier K+ Current | Rabbit Atrioventricular Nodal Myocytes | 100 | 52.7 ± 6.1 | [4] |

Effects on Neuronal Action Potential Properties

This compound's blockade of ion channels leads to significant alterations in the characteristics of neuronal action potentials.

Table 3: Effects of this compound on Action Potential Parameters

| Neuronal Type | This compound Concentration | Effect on Action Potential | Reference |

| Rat Dorsal Horn Neurons | Clinically relevant concentrations | Reduced firing rate in tonically and adapting-firing neurons | [1] |

| Rabbit Atrioventricular Nodal Myocytes | 30-100 µM | Slowed action potential upstroke and repolarization, depolarized maximum diastolic potential | [4] |

| Guinea-pig Ventricular Muscles | 100 µM | Shortened action potential duration (APD) | [5] |

| SCN5A-1795insD hiPSC-CMs (Chronic) | 10 µM (48h) | Increased APD20, APD50, and APD90 | [1] |

| SCN5A-1795insD hiPSC-CMs (Acute) | 10 µM | Reduced APD50 and APD90 | [1] |

Experimental Protocols

The investigation of the in vitro effects of this compound on neuronal excitability predominantly relies on the whole-cell patch-clamp technique . This method allows for the direct measurement of ion channel currents and membrane potential changes in individual neurons.

General Whole-Cell Patch-Clamp Protocol

-

Cell Preparation: Neurons, such as those from the dorsal horn of the spinal cord or dorsal root ganglia, are acutely dissociated from tissue samples or cultured in vitro. For studies on specific channel subtypes, human embryonic kidney (HEK293) cells or other suitable cell lines are often used to express the channel of interest.

-

Solutions:

-

External (Bath) Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.[6]

-

Internal (Pipette) Solution: A common composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[7] Specific compositions may vary to isolate particular currents.

-

-

Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Clamp Mode: The membrane potential is held at a constant level, and the currents flowing through the ion channels are recorded. This mode is used to study the effects of this compound on specific ion channel currents (e.g., Na+, K+, Ca2+). Different voltage protocols are applied to study the state-dependent block of the channels.

-

Current-Clamp Mode: A specific amount of current is injected into the cell, and the resulting changes in membrane potential, including action potentials, are recorded. This mode is used to assess the effects of this compound on neuronal firing properties.

-

Visualizations

Signaling Pathway of this compound's Action

References

- 1. researchgate.net [researchgate.net]

- 2. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of this compound effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Patch Clamp Protocol [labome.com]

Mexiletine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of mexiletine hydrochloride, focusing on its solubility and stability. The information is curated to support research, formulation development, and analytical activities. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Physicochemical Properties

This compound hydrochloride is a Class IB antiarrhythmic agent, structurally similar to lidocaine. It is a white to off-white crystalline powder with a slightly bitter taste.

| Property | Value | Reference |

| Chemical Name | 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₇NO·HCl | [2] |

| Molecular Weight | 215.72 g/mol | [1][2] |

| pKa | 9.2 | [1] |

| Melting Point | 202.30–203.47°C | [2] |

Solubility Profile

This compound hydrochloride is characterized by its high aqueous solubility. Its basic pKa of 9.2 indicates that it is highly soluble in acidic to neutral solutions and its solubility would be expected to decrease in alkaline conditions as the free base precipitates.

Qualitative Solubility

The qualitative solubility of this compound hydrochloride in various common solvents is well-documented in pharmacopeial monographs and literature.

| Solvent | Solubility Description | Reference |

| Water | Freely Soluble | [1][2][3] |

| Ethanol | Freely Soluble | [2][3] |

| Methanol | Freely Soluble | [2] |

| Acetonitrile | Slightly Soluble | [3] |

| Chloroform | Sparingly Soluble | [2] |

| Diethyl Ether | Practically Insoluble | [2][3] |

Quantitative Solubility

Quantitative solubility data provides more precise information for formulation and analytical method development.

| Solvent | Concentration | pH (if applicable) | Reference |

| Water | 21.57 mg/mL (100 mM) | Not specified | [4] |

| DMSO | 21.57 mg/mL (100 mM) | Not specified | [4] |

| Aqueous Media | >32.4 µg/mL | 7.4 | [5] |

Stability Profile

The stability of this compound hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation can be induced by heat, pH changes, and oxidation.

Thermal Stability in Aqueous Solution

A study on an extemporaneous aqueous solution of this compound hydrochloride provided detailed kinetics of its thermal degradation.[6]

| Temperature (°C) | First-Order Degradation Constant (k, day⁻¹) | Calculated Shelf-Life (t₉₀, days) |

| 4 | -0.0007 | 173.3 |

| 25 | -0.0009 (interpolated) | 115.5 |

| 30 | -0.0009 | Not Reported |

| 40 | -0.0010 | Not Reported |

| 50 | -0.0011 | Not Reported |

| 60 | -0.0013 | Not Reported |

The energy of activation for the degradation reaction in this formulation was calculated to be -8663.88 J/mole.[6]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound has been subjected to various stress conditions as per ICH guidelines.

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Degradation observed. A hypothesized degradation mechanism involves acid attack on the parent compound. | [6][7] |

| Base Hydrolysis | Degradation observed. A hypothesized degradation mechanism involves base attack on the parent compound. | [6][7] |

| Oxidation | Degradation observed. | [7] |

| Thermal (105°C) | Significant degradation observed, leading to the formation of an impurity identified as (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol. | [7] |

| Photolysis | The drug is found to be relatively stable under photolytic conditions. However, one study noted that solid this compound HCl can form an oxazepine derivative after several days of exposure to direct sunlight. | [7] |

Storage Recommendations

Based on its stability profile, the recommended storage conditions for this compound hydrochloride are in tight, light-resistant containers.[2]

Experimental Protocols

Stability Testing of Extemporaneous Solution

This protocol is based on the methodology described for the stability testing of an aqueous this compound hydrochloride solution.[6]

-

Preparation of Solution : An extemporaneous solution of this compound hydrochloride is prepared in purified water. Sweeteners and syrups may be added to improve palatability.

-

Storage : The bulk solution is divided into multiple glass bottles and stored at a range of controlled temperatures (e.g., 4°C, 30°C, 40°C, 50°C, 60°C).

-

Sampling : Samples are withdrawn at predetermined time intervals (e.g., 2, 6, 24, 48 hours, and then weekly for up to 91 days).

-

Analysis : The concentration of intact this compound hydrochloride in each sample is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The peak area of the drug is used for quantification.

-

Data Analysis : The percentage of the drug remaining is calculated relative to the initial (time zero) concentration. The natural logarithm of the percentage of drug remaining is plotted against time to determine the first-order degradation rate constant (k) at each temperature.

-

Shelf-Life Calculation : An Arrhenius plot (log k vs. 1/T) is generated to calculate the degradation rate at other temperatures (e.g., 25°C) and to determine the activation energy. The shelf-life (t₉₀), the time required for the concentration to decrease by 10%, is then calculated.

Forced Degradation Study Protocol

This is a general protocol for conducting forced degradation studies on this compound hydrochloride, based on ICH guidelines and published studies.[7][8][9]

-

Acid Hydrolysis : Drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M to 1 M HCl) and refluxed or kept at a controlled temperature (e.g., 60°C) for a specified period. Samples are withdrawn at intervals, neutralized, and analyzed.

-

Base Hydrolysis : Drug substance is dissolved in a suitable basic solution (e.g., 0.1 M to 1 M NaOH) and treated under similar temperature and time conditions as the acid hydrolysis study. Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation : Drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature for a specified duration. Samples are analyzed at different time points.

-

Thermal Degradation : The solid drug substance is exposed to dry heat (e.g., 105°C for 15 days) in a thermostatically controlled oven. The sample is then dissolved and analyzed. A solution of the drug can also be subjected to thermal stress.

-

Photostability : The drug substance is exposed to a light source that provides both UV and visible light, with a controlled total exposure (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter). A control sample is kept in the dark. Both samples are then analyzed.

-

Analysis : All stressed samples are analyzed by a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in cardiac myocytes.

Caption: Mechanism of action of this compound Hydrochloride.

Caption: Forced degradation experimental workflow.

References

- 1. This compound HYDROCHLORIDE CAPSULES USP [dailymed.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]

- 5. This compound Hydrochloride | C11H18ClNO | CID 21467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Extemporaneous formulation and stability testing of this compound hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of a degradation product of this compound hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity | Semantic Scholar [semanticscholar.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. resolvemass.ca [resolvemass.ca]

The Discovery and Synthesis of Mexiletine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexiletine hydrochloride, a Class IB antiarrhythmic agent, has been a noteworthy therapeutic option for the management of ventricular arrhythmias for several decades. Structurally similar to lidocaine, its oral activity has made it a valuable tool in the long-term treatment of patients with life-threatening ventricular tachyarrhythmias. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and key experimental data related to this compound hydrochloride. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Discovery and Development

This compound was developed as an orally active analogue of lidocaine. The goal was to create a compound with similar electrophysiological properties to lidocaine but with improved oral bioavailability, making it suitable for chronic therapy. Early experimental studies demonstrated its efficacy in suppressing induced ventricular arrhythmias in various animal models, including those induced by glycoside toxicity and coronary artery ligation.[1] These initial findings paved the way for clinical trials that established its role in treating ventricular arrhythmias in humans.

Mechanism of Action: A Sodium Channel Blocker

This compound hydrochloride exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiac cells.[2] This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby decreasing myocardial excitability and slowing conduction velocity, particularly in ischemic or depolarized tissues. As a Class IB agent, it has a rapid association and dissociation from the sodium channel, which results in a more pronounced effect at higher heart rates (use-dependence).[3]

The blockade of sodium channels by this compound alters the late sodium influx during phase 2 of the cardiac action potential, which leads to a shortening of the action potential duration.[2] Consequently, the effective refractory period is also shortened, but the ratio of the effective refractory period to the action potential duration is prolonged.[2]

Signaling Pathway of this compound Action

Chemical Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been developed. A common approach involves the reaction of 2,6-dimethylphenol with a suitable propylene oxide derivative, followed by amination and salt formation.

Synthesis Workflow Example

References

An In-depth Technical Guide to Early-Stage Research on Mexiletine for Neuropathic Pain

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide only modest relief for a subset of patients. Mexiletine, a Class IB antiarrhythmic agent and an orally active analogue of lidocaine, has been investigated as a repurposed therapeutic for neuropathic pain due to its mechanism as a voltage-gated sodium channel (VGSC) blocker.[1][2] This document provides a technical overview of the foundational, early-stage preclinical and clinical research into this compound's efficacy and mechanism of action in neuropathic pain models. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development in this area.

Core Mechanism of Action: Sodium Channel Blockade

The analgesic effect of this compound in neuropathic states is primarily attributed to its blockade of voltage-gated sodium channels.[2]

-

Pathophysiology of Neuropathic Pain: Following peripheral nerve injury, there is a significant upregulation and redistribution of VGSCs, particularly the tetrodotoxin-sensitive (TTX-S) Nav1.7 subtype, in nociceptive neurons.[3] This alteration leads to lower firing thresholds, spontaneous ectopic discharges, and an overall state of neuronal hyperexcitability, which manifests as hallmark neuropathic symptoms like allodynia and hyperalgesia.[3]

-

This compound's Role: this compound preferentially binds to and stabilizes the inactivated state of these sodium channels. This "use-dependent" blockade is more pronounced in rapidly firing, depolarized neurons—such as those found at the site of nerve injury—than in normally polarized, resting neurons.[4] By inhibiting the persistent inward sodium current, this compound suppresses ectopic action potential generation and propagation, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[1][5]

Signaling Pathway Diagram

Preclinical Research and Findings

Animal models are crucial for elucidating the efficacy and mechanisms of potential analgesics. This compound has been evaluated in various rodent models of chemotherapy-induced and trauma-induced neuropathic pain.

Quantitative Data from Preclinical Studies

| Model Type | Species | This compound Dose | Key Efficacy Finding | Reference |

| Chemotherapy-Induced | ||||

| Oxaliplatin Neuropathy | Rat | 10, 30, 100 mg/kg (p.o.) | 100 mg/kg completely reversed mechanical allodynia and cold hyperalgesia. | [6] |

| Vincristine Neuropathy | Mouse | 3, 10, 30 mg/kg (i.p.) | Dose-dependently increased tail-flick latency (reduced thermal hyperalgesia). | [1] |

| Paclitaxel Neuropathy | Rat | Not specified | Produced consistent, significant acute analgesia (anti-allodynic effects). | [7] |

| Thermally-Induced Pain | ||||

| Tail Flick Analgesiometer | Rat | 15, 30, 45 mg/kg | Demonstrated dose-dependent analgesic activity comparable to ibuprofen at higher doses. | [8] |

Preclinical Pharmacokinetic Profile (Rat)

| Parameter | Value | Description | Reference |

| Bioavailability | ~90% (Oral) | High absorption from the gastrointestinal tract. | [9][10] |

| Volume of Distribution (Vd) | 5 - 9 L/kg | Wide distribution throughout the body. | [11] |

| Plasma Protein Binding | 50 - 60% | Moderate binding to plasma proteins. | [9][10] |

| Elimination Half-life (t½) | ~10-12 hours (Human data) | Slow elimination, primarily via hepatic metabolism. | [9][11] |

| Metabolism | Hepatic (CYP2D6, CYP1A2) | Metabolized into pharmacologically inactive metabolites. | [9][11] |

Key Experimental Protocols

Reproducibility in preclinical pain research relies on standardized methodologies. The following are detailed protocols for common behavioral assays used in this compound studies.

Protocol: Assessment of Mechanical Allodynia (Von Frey Test)

This procedure measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

-

Acclimation: Place the animal (rat or mouse) in an enclosure with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing begins. The environment must be quiet to minimize stress.

-

Filament Selection: A series of calibrated von Frey filaments (logarithmically incremental in stiffness) are used. For the "up-down method," begin with a filament near the expected 50% withdrawal threshold (e.g., 2.0 g for naive rats).

-

Stimulus Application: Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination (Up-Down Method):

-

If a positive response occurs, the next filament tested is one step weaker.

-

If no response occurs, the next filament tested is one step stronger.

-

The test continues in this pattern until a sequence of opposing responses is observed or for a set number of applications after the first response change.

-

-

Calculation: The 50% withdrawal threshold is calculated from the pattern of positive and negative responses using a statistical formula (e.g., Dixon's method). This value represents the force in grams at which the animal has a 50% probability of withdrawing its paw.

Protocol: Assessment of Thermal Hyperalgesia (Tail-Flick Test)

This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

-

Habituation: Gently restrain the animal, often in a specialized device that leaves the tail exposed. Allow the animal to habituate for several minutes.

-

Stimulus Application: A focused, high-intensity light beam is directed onto the ventral surface of the distal portion of the tail. A timer starts simultaneously with the heat source activation.

-

Latency Measurement: The timer is stopped the instant the animal flicks its tail away from the heat beam. This time is the tail-flick latency (TFL).

-

Cut-off Time: A maximum cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, the heat source is removed, and the maximum time is recorded.

-

Data Collection: Several trials (3-5) are typically performed with an inter-trial interval of at least 5 minutes to avoid sensitization. The average of the latencies is used for data analysis. An increase in TFL following drug administration indicates an analgesic effect.[12][13]

Preclinical Experimental Workflow Diagram

Early-Stage Clinical Research

While extensive, large-scale trials are limited, early-phase clinical studies have provided valuable insights into this compound's potential and limitations in human patients with neuropathic pain.

Quantitative Data from Early-Stage Clinical Trials

| Study Population | N | Dosing Regimen | Key Efficacy Finding | Therapeutic Plasma Level | Reference |

| Painful Diabetic Neuropathy | 16 | 10 mg/kg/day | Significant improvement on a five-item clinical symptom scale vs. placebo. | Not Reported | [14] |

| Painful Diabetic Neuropathy | 95 | Titrated up to 675 mg/day | No overall reduction in VAS pain scores, but significant improvement in subgroups with "stabbing" or "burning" pain. | Not Reported | [13][15] |

| Peripheral Nerve Injury | 11 | Titrated up to 750 mg/day | Median pain score (0-10 scale) reduced from 7 (baseline/placebo) to 4. | Not Reported | [6] |

| Neuropathic Pain with Allodynia | 20 | Titrated up to 900 mg/day | Minimal effect on overall pain; significant effect only on stroking-induced pain. | 0.54 µg/mL (peak) | [2] |

| General Neuropathic Pain | N/A | Standard Dosing | Therapeutic response generally requires plasma levels of at least 0.5 mcg/mL. CNS side effects increase above 2.0 mcg/mL. | 0.5 - 2.0 mcg/mL | [9] |

Conclusion and Future Directions

Early-stage research demonstrates that this compound has a clear mechanism of action relevant to the pathophysiology of neuropathic pain. Preclinical studies consistently show dose-dependent analgesic effects in various rodent models. However, clinical trial results have been more modest and sometimes inconsistent, suggesting that while this compound is effective, its benefits may be limited to specific patient subgroups or pain phenotypes (e.g., those with prominent burning or stabbing sensations).[13] The primary limitations to its broader use are a narrow therapeutic window and a significant side-effect profile, including gastrointestinal and central nervous system disturbances.[2][15]

Future research should focus on:

-

Patient Stratification: Identifying biomarkers or clinical phenotypes that predict a positive response to this compound.

-

Analogue Development: Designing novel VGSC blockers with higher selectivity for Nav1.7 and other pain-relevant isoforms to improve the therapeutic window and reduce off-target side effects.[16]

-

Combination Therapies: Investigating the synergistic potential of this compound with other classes of analgesics to enhance efficacy at lower, more tolerable doses.

References

- 1. This compound as a Treatment for Neuropathic Pain | PainScale [painscale.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-responsive erythromelalgia due to a new Na(v)1.7 mutation showing use-dependent current fall-off - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses nodal persistent sodium currents in sensory axons of patients with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of oral this compound for the treatment of pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. drugs.com [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. Tail-flick test [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Preliminary Studies of Mexiletine in Myotonic Disorders: A Technical Guide

This technical guide provides an in-depth analysis of preliminary clinical studies investigating the use of mexiletine for the symptomatic treatment of myotonic disorders, including Myotonic Dystrophy Type 1 (DM1) and Non-Dystrophic Myotonias (NDM). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of clinical efficacy, safety data, experimental protocols, and the underlying mechanism of action.

Core Mechanism of Action

Myotonic disorders are characterized by myotonia, a state of muscle hyperexcitability causing delayed relaxation after voluntary contraction.[1] This phenomenon often results from mutations in genes encoding skeletal muscle ion channels, such as the chloride channel (in DM1 and some NDM) or the sodium channel (in some NDM).[2][3] These mutations can lead to an abnormally persistent inward sodium current, resulting in repetitive firing of muscle fibers.[1]

This compound, a Class Ib antiarrhythmic agent, functions as a use-dependent blocker of voltage-gated sodium channels (NaV1.4) in skeletal muscle.[3][4] By binding to and stabilizing the inactivated state of these channels, this compound inhibits the excessive inward sodium current required for impulse initiation and conduction.[5][6] This action reduces the repetitive electrical discharges in muscle fibers, thereby alleviating the symptoms of myotonia.[1] In disorders where the primary defect is in chloride channels, such as DM1, this compound is thought to provide a beneficial effect by blocking normal sodium channels, which decreases overall muscle membrane excitability.[1]

References

- 1. This compound is an effective antimyotonia treatment in myotonic dystrophy type 1[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Myotonia: A New Use for an Old Heart Drug? | Myotonic Dystrophy Foundation [myotonic.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Frontiers | Dual Action of this compound and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Characterizing Mexiletine's Interaction with Voltage-Gated Sodium Channels in HEK293 Cells using Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for investigating the pharmacological effects of mexiletine on voltage-gated sodium channels (VGSCs) expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique. This compound is a Class IB antiarrhythmic agent that exerts its therapeutic effects by blocking sodium channels.[1] Understanding its interaction with specific sodium channel isoforms is crucial for drug development and for elucidating the mechanisms of both its therapeutic efficacy and potential side effects. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for cell preparation, electrophysiological recording, and data analysis to characterize the tonic and use-dependent block of sodium channels by this compound, as well as its effects on channel gating kinetics.

Introduction

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of channelopathies, including cardiac arrhythmias, epilepsy, and chronic pain. HEK293 cells are a widely used expression system for studying the function of specific ion channel isoforms in a controlled environment, as they have a low endogenous expression of most ion channels.[2]

This compound is a use-dependent sodium channel blocker, meaning its blocking efficacy increases with the frequency of channel activation.[3] It preferentially binds to the inactivated state of the sodium channel, thereby stabilizing this non-conducting conformation and reducing the availability of channels to open upon depolarization.[1] This application note provides a comprehensive guide for researchers to quantitatively assess these properties of this compound on a desired sodium channel isoform expressed in HEK293 cells.

Signaling Pathway of this compound Action

This compound directly interacts with the voltage-gated sodium channel pore. Its primary mechanism of action involves binding to the channel in its inactivated state, which is populated during and following membrane depolarization. This binding event stabilizes the inactivated state, shifting the equilibrium away from the resting, activatable state. The result is a reduction in the number of available sodium channels that can open in response to a subsequent stimulus, leading to a decrease in the peak sodium current.

Figure 1: Mechanism of this compound Action on Sodium Channels.

Experimental Protocols

Cell Culture and Transfection

HEK293 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 incubator. For transient transfection, cells are plated onto glass coverslips in 35 mm dishes. Once the cells reach 70-80% confluency, they are transfected with the cDNA encoding the desired human sodium channel α-subunit (e.g., NaV1.5) and a β1-subunit using a suitable transfection reagent. A reporter gene, such as Green Fluorescent Protein (GFP), should be co-transfected to allow for easy identification of successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Solutions and Reagents

| Solution Type | Composition (in mM) |

| External (Bath) Solution | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Dextrose, 10 HEPES. Adjust pH to 7.4 with NaOH. |

| Internal (Pipette) Solution | 135 CsF, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. |

| This compound Stock Solution | 100 mM this compound hydrochloride in DMSO. Store at -20°C. |

Note: Cesium Fluoride (CsF) in the internal solution helps to block potassium channels, thus isolating the sodium currents.

Whole-Cell Patch Clamp Recordings

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Identification: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution. Identify GFP-positive cells for recording.

-

Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

-

Data Acquisition: Record sodium currents using a patch clamp amplifier and appropriate data acquisition software. Filter the currents at 5 kHz and sample at 20-50 kHz. The holding potential should be set to a level where most channels are in the resting state, typically -120 mV to -140 mV.

Voltage Clamp Protocols

The following voltage protocols are designed to assess the different aspects of this compound's interaction with the sodium channels.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]

- 3. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Mexiletine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of mexiletine in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

This compound is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[1] Accurate and precise measurement of its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. This document provides a detailed protocol for the quantification of this compound in plasma using HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a C18 column. Detection is achieved by monitoring the UV absorbance at a specified wavelength. For enhanced sensitivity, a pre-column derivatization step can be employed.[2][3]

Data Summary

The following tables summarize the key quantitative data for this HPLC method, compiled from various validated procedures.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |

| Column | Phenomenex-C18 (150 x 4.6 mm, 5 µm)[2] | C18 Microsorb (150 x 4 mm)[1] |

| Mobile Phase | Acetonitrile:Water (80:20, v/v)[2] | Methanol:0.053 M Sodium Acetate Buffer, pH 4.8 (50:50, v/v)[1][4] |

| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1][4] |

| Injection Volume | 20 µL | 20 µL[1] |

| Column Temperature | Ambient | Ambient |

| Detection Wavelength | 458 nm (with NBD-Cl derivatization)[2][3] | 254 nm[1] |

| Internal Standard | Metoprolol | Thiamine Hydrochloride[1][4] |

| Run Time | < 6 minutes[2][3] | ~10 minutes |

Table 2: Method Validation Parameters

| Parameter | Result (Condition 1) | Result (Condition 2) |

| Linearity Range | 0.2 - 2.0 µg/mL (in plasma)[2] | 1.5 - 10.5 mg/mL (for drug substance)[1] |

| Correlation Coefficient (r²) | > 0.9998[2] | > 0.999[5] |

| Limit of Detection (LOD) | 0.1 µg/mL (in plasma)[2] | 0.02 µg[4] |

| Limit of Quantification (LOQ) | 0.2 µg/mL (approximated from linearity) | 0.06 µg[4] |

| Intra-day Precision (%RSD) | 0.31 - 2.50%[2] | 0.81%[4] |

| Inter-day Precision (%RSD) | 0.31 - 2.50%[2] | 1.47%[4] |

| Accuracy (Recovery) | Not explicitly stated, but method shown to be accurate[2] | 100.08%[3] |

| Stability | Stable for at least 99 days at -20°C | Stable under stressed pH conditions[4] |

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride reference standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Heptane

-

Sodium Acetate

-

Acetic Acid

-

Human Plasma (drug-free)

-

Solid-Phase Extraction (SPE) Cartridges (C18)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 1 mL of plasma sample, calibration standard, or QC sample into a glass test tube.

-

Add 100 µL of the internal standard working solution.

-

Alkalinize the sample by adding 100 µL of 1 M Sodium Hydroxide.

-

Add 5 mL of heptane as the extraction solvent.[6]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[6]

-

Inject 20 µL into the HPLC system.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition the SPE Cartridge: Sequentially pass 1 mL of methanol and 1 mL of water through a C18 SPE cartridge.

-

Load Sample: Mix 1 mL of plasma with 100 µL of the internal standard working solution. Load the mixture onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

HPLC Analysis

-

Set up the HPLC system according to the parameters in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared samples, calibration standards, and QC samples.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples and QC samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Principle of reversed-phase HPLC separation for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of an HPLC method for the determination of this compound in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Mexiletine's Analgesic Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common animal models and experimental protocols used to evaluate the analgesic properties of mexiletine, a voltage-gated sodium channel blocker. The information is intended to guide researchers in designing and executing preclinical studies to investigate the efficacy of this compound and related compounds in various pain modalities.

Application Notes

This compound, structurally similar to lidocaine, exerts its analgesic effects primarily by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] This action inhibits the initiation and propagation of action potentials in nociceptive pathways, thereby reducing the sensation of pain. Several subtypes of VGSCs, including NaV1.7, NaV1.8, and NaV1.9, are preferentially expressed in sensory neurons and are crucial for pain signaling.[4][5][6][7] In pathological pain states, such as neuropathic pain, the expression and function of these channels are often altered, leading to neuronal hyperexcitability. This compound's ability to block these channels makes it a valuable tool for studying and potentially treating chronic pain conditions.

A variety of animal models are employed to assess the analgesic effects of this compound, broadly categorized into models of acute nociceptive pain and chronic neuropathic pain.

-

Acute Nociceptive Pain Models: These models, such as the tail-flick and hot plate tests, are used to evaluate the efficacy of analgesics against thermally induced pain. They are useful for determining the dose-dependent and time-course effects of a compound.

-

Neuropathic Pain Models: To mimic chronic pain conditions resulting from nerve damage, models like the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) are utilized. These models induce long-lasting allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), which can be measured over time to assess the therapeutic potential of compounds like this compound.

-

Inflammatory Pain Models: The formalin test is a model of tonic pain that has both an acute and a chronic inflammatory phase, allowing for the evaluation of a compound's effects on both immediate nociception and subsequent inflammation-induced pain sensitization.

The choice of animal model depends on the specific research question and the type of pain being investigated. The following protocols provide detailed methodologies for some of the most commonly used models in the study of this compound's analgesic effects.

Data Presentation

Table 1: Analgesic Effect of this compound in the Rat Tail-Flick Test

| Treatment Group | Dose (mg/kg, p.o.) | Mean Reaction Time (seconds) ± SEM |

| 30 min | ||

| Control (Normal Saline) | - | 3.17 ± 0.17 |

| Ibuprofen (Standard) | 10 | 5.83 ± 0.31 |

| This compound | 15 | 4.17 ± 0.17 |

| This compound | 30 | 4.83 ± 0.31 |

| This compound | 45 | 5.17 ± 0.31 |

| p < 0.05 compared to the standard group. Data extracted from a study in male Wistar rats.[1][2][3] At higher doses (30 mg/kg and 45 mg/kg), the analgesic activity of this compound was not significantly different from ibuprofen.[1][2][3] |

Table 2: Effect of this compound on Neuropathic Pain in the Rat Chronic Constriction Injury (CCI) Model

| Treatment Group | Dose (mg/kg, s.c.) | Effect on Allodynia and Hyperalgesia |

| This compound | 10 | Significant inhibition of static and dynamic allodynia |

| This compound | 30 | Significant and dose-dependent inhibition of static and dynamic allodynia |

| Data from a study in a rat model of neuropathic pain induced by CCI of the sciatic nerve, with measurements taken on day 14 post-surgery.[4][8] |

Table 3: Efficacy of this compound in Various Neuropathic Pain Models

| Animal Model | This compound Dose | Outcome |

| Spared Nerve Injury (SNI) | 37.5 mg/kg, i.p. | Relieved cold allodynia and mechanical hyperalgesia, with the most pronounced and lasting effect on mechanical allodynia.[9] |

| Formalin Test | 30 mg/kg, i.p. | Significantly reduced the duration of the formalin-induced nociceptive response in both non-diabetic and diabetic mice.[10] |

| Chronic Constriction Injury (CCI) | 5 or 15 mg/kg, i.v. | Significantly suppressed spontaneous ectopic firing frequency in injured nerves.[11] |

Experimental Protocols

Tail-Flick Test for Thermal Pain

Objective: To assess the central analgesic activity of this compound against a thermal stimulus.

Materials:

-

Male Wistar rats (200-250 g)

-

Tail-flick analgesiometer

-

This compound

-

Vehicle (e.g., normal saline)

-

Standard analgesic (e.g., Ibuprofen)

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimate the rats to the experimental room and handling for at least 3 days prior to the experiment.

-

Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, standard drug, and different doses of this compound).

-